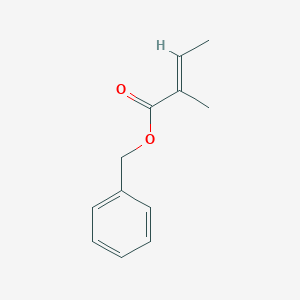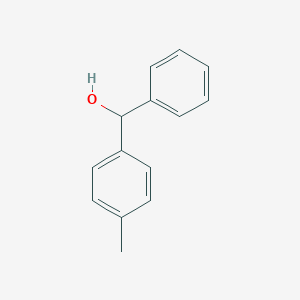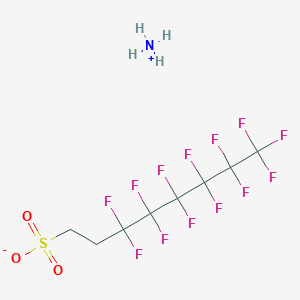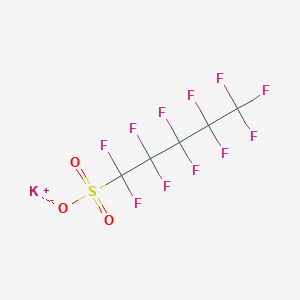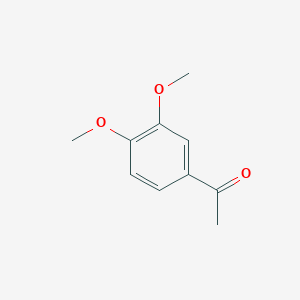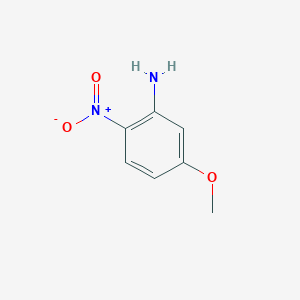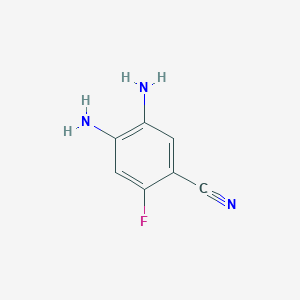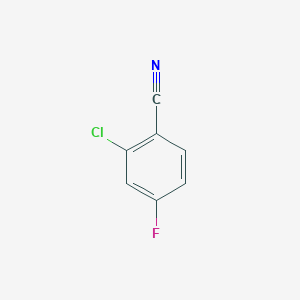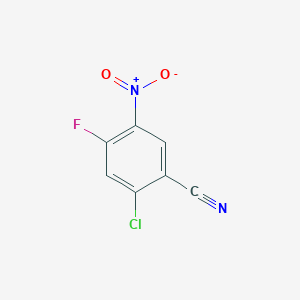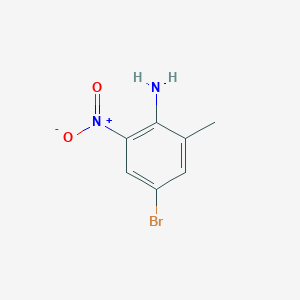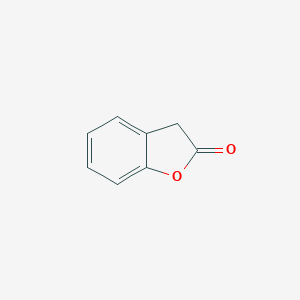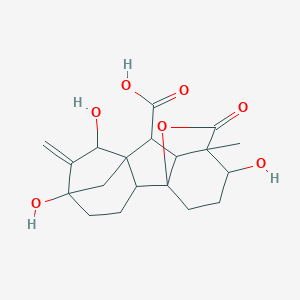
Gibberellin A72
Übersicht
Beschreibung
Gibberellin A72, also known as GA72, belongs to the class of organic compounds known as C19-gibberellin 6-carboxylic acids. These are C19-gibberellins with a carboxyl group at the 6-position .
Synthesis Analysis
Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The biosynthesis of gibberellins has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes in all three kingdoms . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .Molecular Structure Analysis
The molecular formula of Gibberellin A72 is C19H24O7 . It differs from gibberellin A1 in the presence of a β-OH at C-9 (gibbane numbering) .Chemical Reactions Analysis
Gibberellins function as hormones in plants, affecting growth and differentiation in organs in which their concentration is very tightly regulated . The sequences of events in gibberellin-induced growth are envisaged on the following lines: Binding of hormone to a receptor, activation of one or more signal transduction pathways, transcription of primary and secondary response genes leading to the physiological response .Physical And Chemical Properties Analysis
Gibberellin A72 is soluble in water and is a weakly acidic compound based on its pKa.Wissenschaftliche Forschungsanwendungen
Inhibition of Nodule Formation
Gibberellins have been found to inhibit nodule formation in dwarf beans, which is valuable in experimental plant physiology (Thurber, Douglas, & Galston, 1958).
Regulation of Gene Expression
These compounds regulate gene expression in plants by binding to the nuclear receptor GID1 and promoting the degradation of DELLA proteins, including GAI (Murase et al., 2008).
Roles in Plant Morphogenesis
Gibberellin is involved in various processes such as leaf differentiation, photomorphogenesis, and pollen-tube growth (Fleet & Sun, 2005).
Production by Pathogens
The rice pathogen Gibberella fujikuroi produces large amounts of gibberellins, which are crucial for seed germination, stem elongation, and flowering (Tudzynski, 1999).
Induction of Shoot Elongation
Gibberellins induce shoot elongation in certain dwarf plants, such as lettuce seedlings (Frankland & Wareing, 1960).
Movement and Developmental Aspects
The movement of gibberellin is essential for multiple developmental aspects of plants, including seed germination, root and shoot elongation, flowering, and fruit patterning (Binenbaum, Weinstain, & Shani, 2018).
Active Growth Promotion
Gibberellin A3 is the most active in promoting growth, flowering, and fruiting in plants, with diverse effects on various plant species (Wittwer & Bukovac, 1962).
Mediation of GA Signaling
The GID1 receptor mediates GA signaling in plants, essential for many developmental processes (Ueguchi-Tanaka et al., 2005).
Interaction with DNA
Gibberellin A7 interacts with DNA from higher plants and some viruses but does not interact with DNA from animals or bacteria (Kessler & Snir, 1969).
Role in Signal Transduction
SPINDLY, a tetratricopeptide repeat protein, is involved in gibberellin signal transduction in Arabidopsis, controlling developmental processes like seed development and flowering time (Jacobsen, Binkowski, & Olszewski, 1996).
Zukünftige Richtungen
Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . There have also been recent advances in understanding gibberellin transport and distribution and their relevance to plant development . This suggests that future research may focus on further understanding these processes and their implications for plant growth and development.
Eigenschaften
IUPAC Name |
5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDKGXXRJQNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A72 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



